3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-11-13(16)5-4-7-15(11)22(20,21)18-10-12-9-17-19-8-3-2-6-14(12)19/h4-5,7,9,18H,2-3,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUMFPQBZZTXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide typically involves multi-step organic reactionsKey reagents often used in these reactions include acetic anhydride and pyridine under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution could introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H14ClN3O2S
Molecular Weight : 303.78 g/mol
CAS Number : 2034246-08-5
The compound features a sulfonamide group attached to a pyrazolo[1,5-a]pyridine moiety, which is known for its biological activity. The presence of the chlorine atom and the methyl group contributes to its unique reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide exhibit inhibitory effects on cyclin-dependent kinases (CDKs) . Specifically, CDK2 inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives of pyrazolo[1,5-a]pyridine can effectively reduce the proliferation of various cancer cell lines by disrupting their cell cycle progression .
Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this functional group have been explored for their ability to modulate inflammatory pathways. For instance, they may inhibit specific kinases involved in inflammation processes, making them candidates for treating diseases like rheumatoid arthritis and osteoarthritis .
Antimicrobial Activity
Preliminary studies suggest that related compounds demonstrate antimicrobial properties against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . This opens avenues for developing new antibiotics based on the structure of this compound.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyrazolo[1,5-a]pyridine Core : The initial step often includes cyclocondensation reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide group can be achieved through reactions with sulfonyl chlorides or other sulfonating agents.
- Chlorination and Methylation : The final modifications include chlorination and methylation steps to achieve the desired substitution pattern.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyridine derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in breast and lung cancer cells .
Case Study 2: Inflammatory Response Modulation
In vitro assays demonstrated that sulfonamide derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages. This suggests potential therapeutic applications in managing chronic inflammatory diseases .
Mechanism of Action
The mechanism of action for 3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Pyridine/Pyrimidine Cores
Key Observations :
- Core Heterocycle : The pyrazolo[1,5-a]pyridine core in the target compound differs from triazolo-pyridine () and pyrazolo-pyrimidine (), impacting π-π stacking and receptor binding selectivity.
- Substituent Effects : The trifluoromethyl group in increases electronegativity and metabolic stability compared to the chloro group in the target compound. Methoxy groups () enhance solubility but reduce lipophilicity relative to methyl substituents .
- Functional Groups : Sulfonamide-containing compounds (target, ) exhibit stronger hydrogen-bonding capacity than amide derivatives (), influencing target affinity and pharmacokinetics .
Compounds with Sulfonamide Linkages and Aromatic Systems
Comparative Analysis :
- Aromatic Systems: The dimethoxyphenyl group in enhances electron-donating properties, contrasting with the electron-withdrawing chloro and methyl groups in the target compound.
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives, characterized by a fused ring structure that includes both pyrazole and pyridine components. The presence of a chlorine atom and a sulfonamide group enhances its biological activity.
Molecular Formula : C13H13ClN4O2S
Molecular Weight : 304.78 g/mol
CAS Number : 1556166-13-2
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyridine family exhibit various biological activities, including:
- Anticancer Properties : Several derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Effects : Potential activity against bacteria and fungi.
- Anti-inflammatory Effects : Some compounds have demonstrated the ability to reduce inflammation in preclinical models.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Many pyrazolo derivatives act as inhibitors of specific enzymes involved in cancer proliferation.
- Modulation of Signaling Pathways : They can influence various cellular signaling pathways that regulate cell growth and apoptosis.
- Interaction with DNA/RNA : Some compounds may bind to nucleic acids, disrupting replication and transcription processes.
Anticancer Activity
A study evaluated the anticancer potential of several pyrazolo derivatives against multiple cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) .
Antimicrobial Activity
Another research focused on the antimicrobial properties of this compound against various bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive bacteria .
Anti-inflammatory Effects
In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokines in activated macrophages. This suggests potential use in treating inflammatory diseases .
Q & A
Basic: How can reaction conditions be optimized for synthesizing 3-chloro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide to maximize yield?
Methodological Answer:
Key parameters include:
- Temperature : Maintain 25–50°C during coupling steps to balance reactivity and side-product formation .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency .
- Catalysts : Use K₂CO₃ or NaH (1.2–1.5 eq.) to deprotonate intermediates and accelerate sulfonamide bond formation .
- Stoichiometry : A 1.1:1 molar ratio of alkylating agent (e.g., RCH₂Cl) to pyrazolo-pyridine precursor minimizes unreacted starting material .
Validation : Monitor via TLC or HPLC to confirm intermediate purity before proceeding to sulfonamide coupling .
Basic: What purification techniques are effective for isolating the target compound from by-products?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., 5–20% EtOAc in hexane) to separate sulfonamide derivatives .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate crystalline forms of the final product .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .
Note : Characterize intermediates via ¹H/¹³C NMR to confirm regioselectivity before purification .
Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Docking Studies : Simulate interactions between the sulfonamide group and target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger .
- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with bioactivity data to prioritize synthetic targets .
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize charge transfer in photophysical applications .
Case Study : demonstrates how maleimide derivatives were designed using coupled computational-experimental workflows.
Advanced: What analytical strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay artifacts (e.g., false positives in high-throughput screens) .
- Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vitro vs. in vivo results .
- Selectivity Profiling : Screen against related targets (e.g., kinase panels) to confirm specificity .
Example : Pyrazolo-pyrimidine analogs in showed divergent activities due to trifluoromethyl group positioning, resolved via crystallography .
Advanced: How can structural ambiguities in the pyrazolo-pyridine core be addressed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve regiochemistry of the pyrazolo[1,5-a]pyridin-3-ylmethyl moiety to confirm substitution patterns .
- NOESY NMR : Detect spatial proximity between methyl groups and aromatic protons to validate proposed conformers .
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track bond formation during cyclization steps .
Advanced: What experimental design principles mitigate challenges in multi-step synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize interdependent variables (e.g., solvent, temperature, catalyst loading) .
- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., diazomethane generation) to improve safety and scalability .
- In Situ Monitoring : Implement PAT tools (e.g., FTIR probes) to track reaction progress and adjust conditions dynamically .
Basic: How to troubleshoot low yields in the final sulfonamide coupling step?
Methodological Answer:
- Activation : Pre-activate the sulfonyl chloride with DMAP or Hünig’s base to enhance electrophilicity .
- Moisture Control : Use anhydrous solvents and inert atmosphere to prevent hydrolysis of intermediates .
- Workup : Extract unreacted reagents with saturated NaHCO₃ before isolation to reduce contamination .
Advanced: What strategies address solubility limitations for in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain compound stability in aqueous buffers .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility without altering core pharmacophores .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
